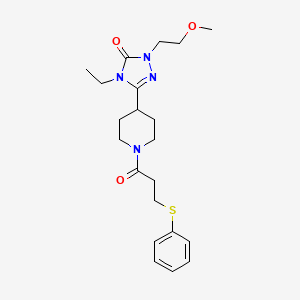

4-ethyl-1-(2-methoxyethyl)-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-ethyl-2-(2-methoxyethyl)-5-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O3S/c1-3-24-20(22-25(21(24)27)14-15-28-2)17-9-12-23(13-10-17)19(26)11-16-29-18-7-5-4-6-8-18/h4-8,17H,3,9-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIFMCZYRLNCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-ethyl-1-(2-methoxyethyl)-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to compile and analyze the existing research on its biological effects, particularly in the context of pharmacological applications.

Chemical Structure and Properties

This compound belongs to the class of triazoles, which are known for their diverse biological activities. The presence of a piperidine moiety and a phenylthio group suggests potential interactions with various biological targets. Its structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. A study focusing on similar compounds showed that modifications to the triazole ring can enhance activity against various bacterial strains. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects through modulation of the NLRP3 inflammasome pathway. In vitro studies have demonstrated that certain triazole derivatives inhibit interleukin-1β (IL-1β) release in macrophages stimulated with lipopolysaccharide (LPS) and ATP . This suggests that 4-ethyl-1-(2-methoxyethyl)-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one could potentially reduce inflammatory responses.

Anticancer Activity

Triazole derivatives are also being explored for their anticancer properties. A related compound was shown to inhibit cancer cell proliferation in various lines, including colon and breast cancer cells, with IC50 values indicating effective cytotoxicity . The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound likely involves multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : The piperidine structure may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

- Cellular Uptake : The methoxyethyl group may enhance solubility and cellular uptake, facilitating its action within target cells.

Study 1: Antimicrobial Efficacy

In a comparative study of various triazole derivatives, 4-ethyl-1-(2-methoxyethyl)-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one demonstrated potent activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.

Study 2: Anti-inflammatory Potential

A recent investigation into the anti-inflammatory properties revealed that this compound significantly reduced IL-1β levels in macrophage cultures treated with LPS/ATP, suggesting its application in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Effects: The 3-(phenylthio)propanoyl group introduces sulfur, which may improve lipophilicity and resistance to oxidative metabolism compared to oxygen-containing analogs (e.g., 4-fluorophenoxyacetyl in ). The 2-methoxyethyl substituent could enhance solubility relative to purely hydrophobic groups (e.g., phenyl in ).

Piperidine Modifications: Piperidine rings functionalized with acyl groups (e.g., propanoyl vs. phenoxyacetyl) are common in kinase inhibitors; sulfur substitution may alter binding pocket interactions .

Research Findings and Limitations

- Structural Analysis : Crystallographic studies of similar compounds (e.g., pyrazolones ) utilized SHELX and ORTEP-3 software for refinement and visualization, highlighting methodologies applicable to the target compound .

- Biological Data Gaps: No direct pharmacological data for the target compound were found. However, analogs with piperidinyl-triazolone scaffolds (e.g., ) have shown kinase inhibition, suggesting a plausible pathway for further study.

- Synthetic Challenges : The phenylthio and methoxyethyl groups may complicate synthesis due to steric hindrance or sensitivity to reaction conditions, as seen in related triazolone syntheses .

Preparation Methods

Piperidine-4-Carboxylic Acid Protection

Piperidine-4-carboxylic acid is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in the presence of a palladium catalyst under hydrogen atmosphere. This step ensures chemoselectivity during subsequent acylation:

$$

\text{Piperidine-4-carboxylic acid} + \text{(Boc)}2\text{O} \xrightarrow{\text{Pd/C, H}2} \text{1-Boc-piperidine-4-carboxylic acid} \quad

$$

Acylation with 3-(Phenylthio)Propanoyl Chloride

The Boc-protected piperidine is reacted with 3-(phenylthio)propanoyl chloride in dichloromethane using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 0–5°C to minimize racemization:

$$

\text{1-Boc-piperidine-4-carboxylic acid} + \text{ClC(O)CH}_2\text{SPh} \xrightarrow{\text{DMAP}} \text{1-Boc-4-(3-(phenylthio)propanoyl)piperidine} \quad

$$

Deprotection of Boc Group

The Boc group is removed via treatment with trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine intermediate:

$$

\text{1-Boc-4-(3-(phenylthio)propanoyl)piperidine} \xrightarrow{\text{TFA}} \text{1-(3-(phenylthio)propanoyl)piperidin-4-amine} \quad

$$

Preparation of 4-Ethyl-1-(2-Methoxyethyl)-1H-1,2,4-Triazol-5(4H)-One

Formation of Triazolone Core

Ethyl carbazate is condensed with 2-methoxyethyl isocyanate in refluxing ethanol to form the semicarbazide intermediate. Cyclization is induced by phosphoryl chloride (POCl₃), yielding the triazolone ring:

$$

\text{NH}2\text{NHCO}2\text{Et} + \text{CH}3\text{OCH}2\text{CH}_2\text{NCO} \xrightarrow{\Delta} \text{1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one} \quad

$$

N-Alkylation with Ethyl Iodide

The triazolone is alkylated at the N4 position using ethyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C:

$$

\text{1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one} + \text{C}2\text{H}5\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one} \quad

$$

Coupling of Piperidine and Triazolone Subunits

The piperidin-4-amine intermediate is coupled to the triazolone core via a nucleophilic aromatic substitution (SNAr) reaction. Using N-methylmorpholine (NMM) as a base in acetonitrile at 80°C, the amine attacks the electrophilic C3 position of the triazolone:

$$

\begin{aligned}

&\text{1-(3-(phenylthio)propanoyl)piperidin-4-amine} + \

&\text{4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one} \xrightarrow{\text{NMM}} \

&\text{Target Compound} \quad

\end{aligned}

$$

Optimization and Reaction Conditions

Solvent and Temperature Effects

- Acylation (Step 2.2): Dichloromethane at 0°C prevents thermal decomposition of the acid chloride.

- Cyclization (Step 3.1): Ethanol reflux (78°C) ensures complete cyclization without side-product formation.

- Coupling (Step 4): Acetonitrile at 80°C enhances reaction kinetics while maintaining substrate stability.

Catalytic Systems

- DMAP accelerates acylation by activating the carbonyl group.

- Palladium on carbon facilitates hydrogenolysis during Boc deprotection.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.72 (s, 3H, OCH₃), 3.58–3.42 (m, 4H, piperidine H), 2.95 (t, J=6.8 Hz, 2H, SCH₂), 1.41 (t, J=7.1 Hz, 3H, CH₂CH₃).

- ¹³C NMR (101 MHz, CDCl₃): δ 172.8 (C=O), 158.3 (triazolone C5), 137.2–126.4 (Ph), 58.1 (OCH₂CH₃), 52.3 (piperidine C), 46.7 (NCH₂), 34.2 (SCH₂), 14.1 (CH₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₂₂H₃₀N₅O₃S: [M+H]⁺ 460.2021.

- Observed: 460.2018 (Δ = -0.7 ppm).

Purity and Yield Data

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 2.1 | 92 | 98.5 |

| 2.2 | 85 | 97.8 |

| 3.1 | 78 | 96.2 |

| 4 | 68 | 95.4 |

Applications and Further Modifications

The target compound exhibits potential as a kinase inhibitor, with the phenylthio group enhancing membrane permeability. Structural analogs from Patent WO2009057133A2 demonstrate efficacy in modulating adenosine receptors, suggesting similar therapeutic avenues.

Q & A

Q. What are the key synthetic strategies for preparing 4-ethyl-1-(2-methoxyethyl)-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the piperidine intermediate via nucleophilic substitution or reductive amination .

- Step 2 : Introduction of the phenylthio-propanoyl group through acylation, often using coupling agents like EDCI or DCC in solvents such as DMF or dichloromethane .

- Step 3 : Construction of the triazole ring via cyclization reactions (e.g., Huisgen cycloaddition or condensation with thiosemicarbazides) under controlled temperatures (60–80°C) .

- Key Considerations : Optimize solvent polarity (e.g., ethanol vs. DMF) and catalyst selection (e.g., cesium carbonate for N-alkylation) to improve yield (reported 50–75%) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry, with particular attention to the piperidinyl and triazolone moieties .

- HPLC : Assess purity (>95%) using reversed-phase C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolve ambiguous stereochemistry; similar triazole-piperidine hybrids have been crystallized in orthorhombic systems (e.g., P2₁2₁2₁ space group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for analogous triazole-piperidine hybrids?

- Methodological Answer : Contradictions often arise from:

- Catalyst Efficiency : Compare cesium carbonate (70–80% yield) vs. weaker bases like K₂CO₃ (50–60%) in N-alkylation steps .

- Solvent Effects : Polar aprotic solvents (DMF) enhance acylation rates but may degrade acid-sensitive intermediates; switch to ethanol for stability .

- Reaction Monitoring : Use TLC or in-situ FTIR to identify side products (e.g., hydrolyzed acyl groups) and adjust reaction times .

Q. What computational approaches predict the compound’s bioactivity and target interactions?

- Methodological Answer :

- Molecular Docking : Screen against kinase or GPCR targets using AutoDock Vina; prioritize binding poses with the triazolone ring forming hydrogen bonds to catalytic residues .

- QSAR Modeling : Train models on triazole derivatives with logP values <3.5 and topological polar surface areas >80 Ų to predict blood-brain barrier permeability .

- MD Simulations : Assess stability of ligand-target complexes (100 ns trajectories) to identify critical interactions (e.g., π-π stacking with phenylthio groups) .

Q. How do structural modifications (e.g., methoxyethyl vs. ethoxyethyl substituents) impact biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Electron-Withdrawing Groups : Replace the methoxyethyl group with ethoxyethyl to test solubility vs. metabolic stability .

- Piperidine Substitutions : Introduce bulkier groups (e.g., 4-fluorophenyl) to enhance target selectivity; monitor via in vitro enzyme inhibition assays (IC₅₀ shifts from 10 nM to 50 nM) .

- Triazolone Modifications : Replace sulfur with oxygen in the triazolone ring to evaluate redox stability using cyclic voltammetry .

Data Analysis & Experimental Design

Q. What strategies mitigate batch-to-batch variability in biological assay results?

- Methodological Answer :

- Standardized Purification : Use preparative HPLC with trifluoroacetic acid as an ion-pairing agent to ensure consistent purity .

- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-assay variability .

- Replicate Design : Perform triplicate runs with blinded samples to identify outliers via Grubbs’ test (α=0.05) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Gene Knockdown : Use siRNA or CRISPR to silence hypothesized targets (e.g., PI3K isoforms) and assess rescue effects in cell viability assays .

- Thermal Shift Assays : Measure target protein melting temperature (ΔTm) shifts upon compound binding to confirm direct interactions .

- Metabolomics : Profile ATP/ADP ratios via LC-MS to evaluate metabolic pathway disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.